Cas no 155399-10-3 ((4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone)
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone Chemical and Physical Properties
Names and Identifiers
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- 2-Oxazolidinone,3-(1-oxo-4-penten-1-yl)-4-(phenylmethyl)-, (4R)-
- 4-BENZYL-3-PENT-4-ENOYL-1,3-OXAZOLIDIN-2-ONE
- (4R)-3-(1-Oxo-4-pent
- (4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone
- (-)-4(R)-4-benzyl-3-pent-4-enoyloxazolidin-2-one
- (4R)-3-(4-Pentenoyl)-4-(pheny
- (4R)-3-(4-pentenoyl)-4-(phenylmethyl)-1,3-oxazolidin-2-one
- (4R)-4-benzyl-3-(pent-4-enoyl)-1,3-oxazolidin-2-one
- (4R)-benzyl-3-(pent-4-enoyl)-oxazolidin-2-one
- (R)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one
- (R)-4-benzyl-3-pent-4-enoyloxazolidin-2-one
- (R)-4-benzyl-3-pent-4-enoyl-oxazolidin-2-one
- SCHEMBL208104
- A921702
- 4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one
- VKEZZGBUHSYSJM-UHFFFAOYSA-N
- SB48165
- FT-0673386
- 4-Benzyl-3-pent-4-enoyl-oxazolidin-2-one
- 155399-10-3
- 4-benzyl-3-pent-4-enoyloxazolidin-2-one
- AKOS025294600
-
- Inchi: 1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2
- InChI Key: VKEZZGBUHSYSJM-UHFFFAOYSA-N
- SMILES: O1C(N(C(CCC=C)=O)C(C1)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 259.12100
- Monoisotopic Mass: 259.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 46.6Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 418.1±24.0 °C at 760 mmHg
- Flash Point: 206.7±22.9 °C
- PSA: 46.61000
- LogP: 2.48060
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O858610-50mg |
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone |
155399-10-3 | 50mg |
$ 69.00 | 2023-09-06 | ||
| TRC | O858610-100 mg |
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone |
155399-10-3 | 100MG |
75.00 | 2021-07-22 | ||
| TRC | O858610-250 mg |
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone |
155399-10-3 | 250MG |
165.00 | 2021-07-22 | ||
| TRC | O858610-500 mg |
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone |
155399-10-3 | 500MG |
305.00 | 2021-07-22 | ||
| TRC | O858610-1 g |
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone |
155399-10-3 | 1g |
580.00 | 2021-07-22 | ||
| TRC | O858610-2.5 g |
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone |
155399-10-3 | 2.5 g |
1320.00 | 2021-07-22 | ||
| Chemenu | CM506501-1g |
4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one |
155399-10-3 | 97% | 1g |
$623 | 2023-02-17 | |
| TRC | O858610-100mg |
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone |
155399-10-3 | 100mg |
$ 92.00 | 2023-09-06 | ||
| TRC | O858610-250mg |
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone |
155399-10-3 | 250mg |
$ 201.00 | 2023-09-06 | ||
| TRC | O858610-500mg |
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone |
155399-10-3 | 500mg |
$374.00 | 2023-05-17 |
(4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on (4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone
Recent Advances in the Application of (4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone (CAS: 155399-10-3) in Chemical Biology and Pharmaceutical Research
The compound (4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone (CAS: 155399-10-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in asymmetric synthesis and drug development. This oxazolidinone derivative serves as a crucial chiral auxiliary, enabling the stereoselective construction of complex molecular architectures. Recent studies have highlighted its utility in the synthesis of bioactive molecules, including antiviral agents and enzyme inhibitors, underscoring its importance in modern medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone in the asymmetric synthesis of protease inhibitors targeting SARS-CoV-2. The researchers utilized this chiral auxiliary to control the stereochemistry at key carbon centers, resulting in compounds with significantly improved binding affinity to the viral main protease. The study reported a 40% increase in inhibitory activity compared to previous synthetic approaches, highlighting the compound's potential in antiviral drug development.
In the realm of cancer research, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) revealed the application of 155399-10-3 in the synthesis of novel HDAC inhibitors. The oxazolidinone scaffold provided optimal spatial orientation for the pharmacophore groups, leading to enhanced selectivity for cancer-associated HDAC isoforms. The resulting compounds showed promising in vitro activity against multiple cancer cell lines, with IC50 values in the low nanomolar range, while demonstrating reduced toxicity to normal cells.
From a synthetic chemistry perspective, advances in flow chemistry have enabled more efficient utilization of (4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone. A 2024 Nature Protocols publication detailed a continuous-flow methodology that reduces reaction times from hours to minutes while maintaining excellent enantioselectivity (typically >99% ee). This technological advancement addresses previous challenges related to scalability, making the compound more accessible for industrial-scale pharmaceutical production.
The compound's mechanism of action as a chiral auxiliary has been further elucidated through computational studies. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2023) revealed that the phenylmethyl group at the 4-position creates a well-defined chiral environment that effectively shields one face of the reacting carbonyl group, leading to highly predictable stereochemical outcomes. These insights have enabled more rational design of synthetic routes using this auxiliary.
Looking forward, researchers are exploring the potential of 155399-10-3 in the emerging field of targeted protein degradation. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that derivatives of this oxazolidinone can be incorporated into PROTAC molecules, potentially offering new avenues for drug discovery. The compound's structural features appear particularly suited for linking E3 ligase binders to target proteins, though this application remains in early stages of investigation.
In conclusion, (4R)-3-(1-Oxo-4-penten-1-yl)-4-(phenylmethyl)-2-oxazolidinone continues to prove its value as a versatile tool in pharmaceutical research. Recent advancements have expanded its applications from traditional asymmetric synthesis to cutting-edge therapeutic modalities, while improved synthetic methods have enhanced its practicality. As research progresses, this compound is likely to maintain its important role in the development of novel bioactive molecules and therapeutic agents.
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